molecular formula C12H14BrNO2 B8153095 3-Bromo-N-cyclobutyl-5-methoxybenzamide

3-Bromo-N-cyclobutyl-5-methoxybenzamide

Cat. No.: B8153095
M. Wt: 284.15 g/mol
InChI Key: OPWCTHQKSKREGO-UHFFFAOYSA-N
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Description

3-Bromo-N-cyclobutyl-5-methoxybenzamide is a benzamide derivative characterized by a bromine substituent at the 3-position, a methoxy group at the 5-position of the benzene ring, and a cyclobutylamine moiety attached via an amide bond.

Properties

IUPAC Name

3-bromo-N-cyclobutyl-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-16-11-6-8(5-9(13)7-11)12(15)14-10-3-2-4-10/h5-7,10H,2-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWCTHQKSKREGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2CCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-cyclobutyl-5-methoxybenzamide typically involves the following steps:

    Cyclobutylation: The attachment of the cyclobutyl group to the nitrogen atom can be accomplished through nucleophilic substitution reactions using cyclobutylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-cyclobutyl-5-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

3-Bromo-N-cyclobutyl-5-methoxybenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Bromo-N-cyclobutyl-5-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclobutyl and methoxy groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table summarizes key structural and physicochemical differences between 3-Bromo-N-cyclobutyl-5-methoxybenzamide and related benzamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Features
This compound C₁₂H₁₄BrNO₂ (inferred) ~296.16 (calculated) 3-Br, 5-OCH₃, N-cyclobutylamide Cyclobutyl group enhances rigidity; bromine and methoxy modulate electronics
3-Bromo-5-methoxy-N,N-dimethylbenzamide C₁₀H₁₂BrNO₂ 258.12 3-Br, 5-OCH₃, N,N-dimethylamide Dimethylamide reduces steric hindrance; simpler structure
3-Bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide C₂₁H₁₃BrCl₂N₂O₃ 492.15 3-Br, 4-OCH₃, benzoxazole-dichlorophenyl Extended aromatic system with Cl substituents; higher molecular complexity
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide C₁₄H₁₁BrFNO₂ 324.14 5-Br, 2-F, N-(2-methoxyphenyl)amide Fluorine increases electronegativity; ortho-methoxy may hinder rotation
N-(1,3-benzodioxol-5-yl)-3-chlorobenzamide C₁₄H₁₀ClNO₃ 275.69 3-Cl, N-(benzodioxol-5-yl)amide Benzodioxole enhances metabolic stability; Cl provides moderate polarity

Key Observations:

  • Substituent Effects: Bromine at the 3-position (common in all brominated analogs) increases molecular weight and lipophilicity compared to chlorine or fluorine analogs .
  • Electronic Properties :
    • Methoxy groups (electron-donating) at the 4- or 5-position ( vs. target compound) alter resonance effects, impacting binding to electron-deficient active sites .
    • Fluorine in 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide () enhances dipole interactions but reduces polar surface area compared to methoxy .
  • Biological Relevance :
    • The benzoxazole-dichlorophenyl derivative () exhibits higher molecular complexity and halogen density, traits associated with kinase inhibition in published analogs .
    • Dimethylamide derivatives () are simpler and may serve as intermediates for further functionalization .

Research Findings and Implications

  • Synthetic Utility : The cyclobutyl group may require specialized ring-closing strategies, contrasting with the straightforward alkylation used for dimethylamide derivatives .
  • Pharmacokinetics : Higher molecular weight compounds like the benzoxazole derivative () may face challenges in bioavailability, whereas the target compound’s intermediate size (~296 g/mol) could balance permeability and solubility .
  • SAR Trends : Ortho-substitutions (e.g., 2-methoxy in ) often reduce rotational freedom, which could be leveraged to optimize the target compound’s binding pose .

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